3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of DL-THP involves the reaction of cyclobutanone with ammonium acetate in the presence of a reducing agent. The resulting product undergoes reductive amination with ethylamine , leading to the formation of 3-(2-aminoethyl)cyclobutan-1-ol. The final step involves protonation with hydrochloric acid to yield the hydrochloride salt .
Molecular Structure Analysis
DL-THP features a four-membered cyclobutane ring with an aminoethyl group attached. The hydrochloride salt adds a chloride ion to the amino group. The compact ring structure contributes to its unique properties .
Chemical Reactions Analysis
DL-THP can participate in various chemical reactions, including alkylation , acylation , and oxidation . Its reactivity arises from the presence of the amino group and the strained cyclobutane ring. Researchers have explored its use as a building block in organic synthesis .
Physical and Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Future Directions
Research on DL-THP continues to explore its applications in asymmetric synthesis, medicinal chemistry, and materials science. Investigating its biological activity and potential therapeutic uses remains an exciting avenue for future studies .
: Enamine - 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride : AChemBlock - 3-(1-aminoethyl)cyclobutan-1-ol hydrochloride : Smolecule - this compound
Properties
IUPAC Name |
3-(2-aminoethyl)cyclobutan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKMKFLGNYCBBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.